The compound is synthesized from various precursors, including derivatives of phenyl and oxopyrrolidine. It has potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting various biological pathways.
The synthesis of 2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid typically involves several key steps:
Relevant parameters for these reactions include temperature control, reaction time, and pH adjustments to optimize yield and purity.
The molecular structure of 2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid can be represented by its SMILES notation: C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC(=O)O
. The structure features:
The compound can participate in various chemical reactions typical for amino acids and derivatives:
These reactions are influenced by factors such as temperature, pH, and solvent choice.
2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid has potential applications in several scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2